molecular formula C17H22BrNO2 B3433267 N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide CAS No. 196597-85-0

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

Cat. No.: B3433267
CAS No.: 196597-85-0
M. Wt: 352.3 g/mol
InChI Key: RUNQVOLEGAUOFH-LBPRGKRZSA-N
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Description

This compound is a chiral indenyl derivative with a bromine atom at position 5, a prop-2-enoxy (allyloxy) group at position 6, and a propanamide-substituted ethyl chain attached to the inden-1-yl core.

Properties

IUPAC Name

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-3-9-21-16-11-14-12(7-8-19-17(20)4-2)5-6-13(14)10-15(16)18/h3,10-12H,1,4-9H2,2H3,(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNQVOLEGAUOFH-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)OCC=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)OCC=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130731
Record name N-[2-[(1S)-5-Bromo-2,3-dihydro-6-(2-propen-1-yloxy)-1H-inden-1-yl]ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-85-0
Record name N-[2-[(1S)-5-Bromo-2,3-dihydro-6-(2-propen-1-yloxy)-1H-inden-1-yl]ethyl]propanamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[(1S)-5-Bromo-2,3-dihydro-6-(2-propen-1-yloxy)-1H-inden-1-yl]ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide typically involves multiple stepsThe final step involves the formation of the propanamide group through a condensation reaction with propanoic acid or its derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom in the indene moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or amines.

Scientific Research Applications

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the propanamide group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Methoxy (-OCH3): Balances moderate polarity and lipophilicity, enhancing membrane permeability compared to hydroxyl . Benzyloxy (-OBn): Markedly increases lipophilicity and steric bulk, which may influence bioavailability and receptor binding .

Position 7 Modifications :

  • The addition of an allyl group (e.g., CAS 196597-86-1) introduces steric hindrance, which could alter conformational flexibility or binding kinetics .

Molecular Weight and Solubility :

  • Hydroxyl-containing analogs (e.g., CAS 196597-84-9) have lower molecular weights (~312 g/mol) and higher polarity, whereas benzyloxy derivatives (e.g., CAS 1246820-29-0) exhibit higher molecular weights (~446 g/mol) and lipophilicity .

Biological Activity

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide is a synthetic compound with the molecular formula C17H22BrNO2 and a molecular weight of approximately 352.3 g/mol. It is characterized by a complex structure that includes a brominated indene moiety and a propanamide group, making it notable for its diverse biological activities, particularly in oncology and antimicrobial applications.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia cells by disrupting key cellular pathways involved in cell survival and proliferation.

Mechanism of Action:
The compound interacts with specific molecular targets, including enzymes and receptors that regulate cell cycle progression and apoptosis. The presence of the bromine atom and the propanamide group enhances its binding affinity to these targets, leading to effective inhibition of tumor growth.

Antiviral and Antibacterial Activities

In addition to its anticancer properties, this compound has demonstrated antiviral and antibacterial activities . Studies suggest that it can inhibit the replication of certain viruses and bacteria, indicating potential applications in treating infectious diseases.

Structure-Bioactivity Relationship

The unique structural features of this compound contribute significantly to its biological activity. The following table summarizes some related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
5-BromoindoleIndole structure with bromine substitutionAntitumor activity
6-MethoxyindoleIndole structure with methoxy groupAntidepressant properties
Propanamide derivativesVarious substitutions on propanamide backboneDiverse biological activities

Uniqueness : The specific brominated indene structure combined with a propanamide moiety confers distinct biological properties not observed in other similar compounds.

Case Studies

  • In Vitro Studies : In studies involving human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
  • Animal Models : In vivo experiments using mouse models of cancer have shown that treatment with this compound leads to reduced tumor sizes compared to control groups. Histological examinations indicated increased apoptosis within tumor tissues treated with this compound.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies reveal good permeability across biological membranes and stability in metabolic assays. Importantly, it shows no significant hepatotoxicity at therapeutic concentrations .

Q & A

Q. What are the recommended synthetic routes for N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including bromination of indene derivatives, stereoselective alkylation, and amidation. For example, bromine substituents can be introduced via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ in acetic acid) . Purity optimization requires chromatographic techniques (e.g., flash column chromatography) and crystallization using solvents like ethyl acetate/hexane mixtures. Analytical HPLC (C18 column, acetonitrile/water gradient) is critical for assessing purity (>95%) .

Q. How should researchers characterize the stereochemical configuration of the (1S)-indenyl moiety?

  • Methodological Answer : Chiral HPLC or polarimetry can confirm the (1S) configuration. Nuclear Overhauser Effect (NOE) NMR experiments are essential for verifying spatial arrangements of substituents. For example, irradiation of the indenyl proton at δ 4.2 ppm (CDCl₃) can reveal NOE correlations with adjacent protons, confirming stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : While specific hazard data for this compound is limited, structural analogs suggest precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and PPE. Waste disposal should follow institutional guidelines for halogenated organics. Safety Data Sheets (SDS) for brominated indene derivatives recommend emergency washing facilities and neutralization protocols for spills .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays relevant to its structural motifs (e.g., kinase inhibition or GPCR modulation). Use in vitro cell viability assays (MTT or resazurin) with IC₅₀ determination. For antimicrobial activity, follow CLSI guidelines with bacterial strains like E. coli (ATCC 25922) and S. aureus (ATCC 29213) at 0.5–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position, propanamide chain length) affect bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. For example, replacing the bromine at C5 with chlorine (as in N-(6-Bromo-3-oxo-2,3-dihydro-1H-indene)-2-methoxyacetamide) reduces lipophilicity, impacting membrane permeability . Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like COX-2 or β-amyloid .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Methodological Answer : Perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) to identify selective toxicity. Use proteomics (LC-MS/MS) to map off-target interactions. For instance, discrepancies in apoptosis induction may arise from caspase-3 activation thresholds, requiring Western blot validation .

Q. What advanced techniques validate the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : In vivo PK studies in rodent models (Sprague-Dawley rats) with LC-MS/MS quantification of plasma concentrations. Assess parameters like t₁/₂, Cmax, and AUC. Microsomal stability assays (human liver microsomes) can predict metabolic clearance, while Caco-2 monolayers evaluate intestinal absorption .

Q. How can computational modeling optimize the compound’s drug-likeness?

  • Methodological Answer : Use QSAR models to predict logP, solubility, and permeability. Tools like SwissADME or Schrödinger’s QikProp generate parameters aligned with Lipinski’s rule of five. Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers, critical for blood-brain barrier penetration .

Q. What strategies address low yield in the final amidation step?

  • Methodological Answer : Optimize coupling reagents (e.g., HATU vs. EDCI) and reaction solvents (DMF vs. DCM). Catalytic additives like DMAP or HOAt improve acylation efficiency. Monitor reaction progress via TLC (silica gel, UV detection) or in situ FTIR for carbonyl (C=O) formation at ~1680 cm⁻¹ .

Q. How can researchers differentiate artifact peaks from genuine metabolites in LC-MS data?

  • Methodological Answer : Use high-resolution MS (HRMS) to assign exact masses (±5 ppm). Compare fragmentation patterns with reference standards. For example, a metabolite with m/z 352.08 (C₁₅H₁₈BrNO₃⁺) may arise from oxidative dealkylation, confirmed by MS/MS transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.